Doxorubicin

Catalog No.
S548611
CAS No.
25316-40-9
M.F
C27H29NO11
M. Wt
543.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Doxorubicin

CAS Number

25316-40-9

Product Name

Doxorubicin

IUPAC Name

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

Molecular Formula

C27H29NO11

Molecular Weight

543.5 g/mol

InChI

InChI=1S/C27H29NO11/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3/t10-,13-,15-,17-,22+,27-/m0/s1

InChI Key

AOJJSUZBOXZQNB-TZSSRYMLSA-N

SMILES

Array

solubility

~10 mg/ml
2% sol in water; soluble in aqueous alcohols; moderately soluble in anhydrous methanol; insoluble in non-polar organic solvents
1.18e+00 g/L

Synonyms

4' Epi Adriamycin, 4' Epi Doxorubicin, 4' Epi DXR, 4' Epiadriamycin, 4' Epidoxorubicin, 4'-Epi-Adriamycin, 4'-Epi-Doxorubicin, 4'-Epi-DXR, 4'-Epiadriamycin, 4'-Epidoxorubicin, Ellence, EPI cell, EPI-cell, EPIcell, Epilem, Epirubicin, Epirubicin Hydrochloride, Farmorubicin, Farmorubicina, Farmorubicine, Hydrochloride, Epirubicin, IMI 28, IMI-28, IMI28, NSC 256942, NSC-256942, NSC256942, Pharmorubicin

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl

The exact mass of the compound Doxorubicin Hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble (ntp, 1992). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 256942. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Aminoglycosides - Anthracyclines - Daunorubicin - Doxorubicin. It belongs to the ontological category of anthracycline in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Exploring Mechanisms of Action:

Researchers are actively investigating the precise mechanisms by which DOX·HCl exerts its anti-cancer effects. Studies have shown it interferes with DNA replication and repair through its interaction with topoisomerase II enzymes, ultimately leading to cell death []. Additionally, DOX·HCl can induce the formation of free radicals, further damaging cancer cells [].

Preclinical Studies and Drug Development:

DOX·HCl serves as a benchmark drug in preclinical studies for evaluating the efficacy and safety of novel anti-cancer agents. Its established mechanisms and well-documented effects allow researchers to compare the performance of new drugs against a known standard []. This knowledge is crucial for identifying promising candidates for further clinical development.

Investigating Drug Delivery Systems:

A major challenge associated with DOX·HCl is its potential for cardiotoxicity. Researchers are exploring various drug delivery systems to improve its therapeutic efficacy and minimize side effects. These systems aim to deliver the drug specifically to cancer cells, reducing its exposure to healthy tissues [].

Understanding Drug Resistance:

Cancer cells can develop resistance to DOX·HCl, limiting its effectiveness in certain cases. Research is ongoing to understand the mechanisms of resistance and identify strategies to overcome it. This knowledge is essential for improving treatment outcomes and preventing relapse [].

Doxorubicin Hydrochloride is a cytotoxic anthracycline antibiotic derived from the bacterium Streptomyces peucetius var. caesius. It is primarily used in the treatment of various cancers, including breast cancer, lung cancer, and lymphoma. The compound is characterized by its ability to intercalate into DNA, leading to disruption of DNA replication and transcription, which ultimately induces apoptosis in cancer cells. The chemical formula for Doxorubicin Hydrochloride is C27H30ClNO11, with a molar mass of approximately 579.98 g/mol .

DOX's primary mechanism of action involves DNA intercalation and topoisomerase II inhibition [].

  • DNA intercalation: DOX inserts itself between DNA base pairs, disrupting DNA replication and transcription [].
  • Topoisomerase II inhibition: Topoisomerase II enzymes are essential for DNA unwinding during cell division. DOX binds to these enzymes, preventing them from completing their function and leading to DNA damage [].

This combined effect ultimately triggers cell death in cancer cells [].

DOX is a potent drug with significant safety concerns:

  • Cardiotoxicity: DOX can cause cumulative damage to heart muscle, leading to heart failure. This is a major dose-limiting side effect.
  • Myelosuppression: DOX can suppress bone marrow function, reducing blood cell production and increasing the risk of infection.
  • Genotoxicity: DOX can damage DNA and potentially increase the risk of secondary cancers.

Doxorubicin Hydrochloride is a highly regulated medication administered by healthcare professionals only due to its severe side effects.

Data:

  • The risk of heart failure with DOX increases with cumulative dose.
  • DOX can cause significant reductions in white blood cell counts, increasing the risk of infection.

Doxorubicin undergoes several metabolic pathways within the body:

  • One-Electron Reduction: This pathway produces a semiquinone radical, which can generate reactive oxygen species (ROS) that contribute to its cytotoxic effects.
  • Two-Electron Reduction: The primary metabolic route, converting doxorubicin into doxorubicinol via enzymes such as carbonyl reductases.
  • Deglycosidation: This minor pathway results in the formation of doxorubicin deoxyaglycone or hydroxyaglycone .

The compound's interaction with DNA involves intercalation between base pairs, leading to strand breakage and inhibition of topoisomerase II activity, which is crucial for DNA replication .

Doxorubicin exhibits potent antitumor activity through multiple mechanisms:

  • DNA Intercalation: It inserts itself between DNA base pairs, disrupting the double helix structure and preventing replication.
  • Topoisomerase II Inhibition: By stabilizing the topoisomerase II-DNA complex after strand breakage, it halts DNA repair processes.
  • Reactive Oxygen Species Generation: The drug can induce oxidative stress in cells, leading to further cellular damage and apoptosis .

Adverse effects include cardiotoxicity, which limits its cumulative dosing due to potential heart damage .

Doxorubicin is synthesized through fermentation processes involving specific strains of Streptomyces. The initial precursor is daunorubicin, which undergoes enzymatic modifications to yield doxorubicin. Genetic engineering techniques have also been employed to enhance production yields by introducing or modifying genes responsible for doxorubicin biosynthesis in various Streptomyces strains .

Doxorubicin Hydrochloride is widely used in oncology for treating various malignancies:

  • Breast Cancer
  • Lung Cancer
  • Ovarian Cancer
  • Lymphomas (both Hodgkin's and non-Hodgkin's)
  • Sarcomas
  • Leukemias

Additionally, it has been utilized in liposomal formulations for targeted therapy in patients who have not responded to conventional treatments .

Doxorubicin interacts with several biological molecules:

  • Enzymes: It inhibits topoisomerase II and interferes with the activity of DNA and RNA polymerases.
  • Iron: When combined with iron, doxorubicin can enhance free radical production, amplifying its cytotoxic effects but also increasing the risk of cardiotoxicity.
  • Antioxidants: Studies suggest that antioxidants may mitigate some adverse effects associated with doxorubicin administration .

Similar Compounds: Comparison

Several compounds share structural or functional similarities with Doxorubicin Hydrochloride. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
DaunorubicinStructural analogLess potent than doxorubicin; primarily used for acute leukemias.
EpirubicinStructural analogModified version with reduced cardiotoxicity; commonly used in breast cancer treatment.
IdarubicinStructural analogMore potent against certain leukemias; less cardiotoxic than doxorubicin.
MitoxantroneAnthracenedione derivativeDifferent mechanism; less effective against solid tumors but used in prostate cancer.

Doxorubicin's unique combination of mechanisms—particularly its ability to intercalate into DNA and generate reactive oxygen species—distinguishes it from these similar compounds .

Traditional Synthetic Routes from Daunorubicin Precursors

The traditional synthesis of doxorubicin hydrochloride primarily relies on daunorubicin as the immediate precursor, with doxorubicin being a 14-hydroxylated version of daunorubicin in its biosynthetic pathway [2]. The conventional approach involves fermentation processes utilizing Streptomyces peucetius subspecies caesius ATCC 27952, which was initially created through mutagenesis of a daunorubicin-producing strain [2].

The biosynthetic pathway begins with the formation of a 21-carbon decaketide chain synthesized from a single 3-carbon propionyl group from propionyl-coenzyme A and 9 sequential decarboxylative condensations of malonyl-coenzyme A [2]. This process utilizes a Type II polyketide synthase consisting of an acyl carrier protein, a ketosynthase/chain length factor heterodimer, and a malonyl-coenzyme A:acyl carrier protein acyltransferase [2].

The conversion pathway proceeds through several key intermediates. The synthesis of epsilon-rhodomycinone represents the first pathway, followed by the formation of thymidine diphosphate daunosamine, and finally glycosylation and post-modification reactions [3]. The glycosyltransferase enzyme catalyzes the addition of thymidine diphosphate-activated glycoside to epsilon-rhodomycinone to produce rhodomycin D [2]. Subsequently, the rhodomycin D methylesterase removes the methyl group, leading to spontaneous decarboxylation and formation of 13-deoxycarminomycin [2].

The critical final step involves the cytochrome P450 enzyme DoxA, which catalyzes the 14-hydroxylation of daunorubicin to produce doxorubicin [3]. This multi-functional enzyme is responsible for the last three hydroxylation steps in the biosynthetic pathway, with the conversion of daunorubicin to doxorubicin being the rate-limiting step [29] [30].

Semi-synthetic approaches have been developed as alternatives to direct fermentation. These methods involve the chemical conversion of daunorubicin through electrophilic bromination followed by multiple processing steps [2]. However, these semi-synthetic processes suffer from poor yields and complex product separation procedures, making them economically challenging for large-scale production [24].

Synthetic RouteStarting MaterialKey StepsYield (%)AdvantagesLimitations
Daunorubicin precursor fermentationStreptomyces peucetius cultureFermentation, extraction, purification0.8-1.4Direct productionVery low yield
Semi-synthetic conversionDaunorubicinBromination, hydrolysisPoorEstablished processMultiple steps, low yield
Chemical hydroxylationDaunorubicinElectrophilic bromination, multiple stepsPoorChemical controlComplex separation
Biotechnological conversionDaunorubicinEnzymatic hydroxylation56% improvement with P88Y mutantEnvironmentally friendlyRequires enzyme engineering
DoxA enzyme catalysisDaunorubicinCytochrome P450 mediated oxidation0.286 U/mL activitySpecific enzymatic reactionLow conversion efficiency

The traditional fermentation yield of wild-type strains remains extremely low, making direct production economically unfeasible for industrial scale manufacturing [18]. Research has demonstrated that the 14-hydroxylation of daunorubicin by DoxA enzyme under normal conditions cannot favorably compete with baumycin biosynthesis pathways, resulting in minimal doxorubicin formation [31].

Novel Catalytic Approaches and Green Chemistry Innovations

Recent advances in green chemistry have introduced environmentally sustainable approaches to doxorubicin synthesis and formulation development. Green surface modification techniques utilizing gold nanoparticles with chondroitin sulfate and chitosan have been developed to create extended-release delivery systems for doxorubicin [4]. This approach achieved 73.37% drug release over 45 hours while maintaining negligible cytotoxicity at high concentrations [4].

Biodegradable catalyst systems represent another significant innovation in sustainable doxorubicin-related synthesis. Glycerol-based carbon solid acid catalysts have been developed for organic transformations, achieving 95% yields in 5-minute reaction times under solvent-free conditions at room temperature [5]. These recyclable catalysts offer substantial environmental benefits through reduced waste generation and elimination of organic solvents [5].

Microfluidic manufacturing technologies have emerged as promising alternatives for continuous production of doxorubicin-loaded formulations. Microfluidic-based systems enable continuous manufacturing of pegylated liposomes with subsequent active loading of doxorubicin, achieving encapsulation efficiencies exceeding 90% with particle sizes of 80-100 nanometers [13]. This approach addresses the traditional challenges of batch processing techniques and enables high production speeds while maintaining quality consistency [13].

Advanced oxidation processes utilizing bimetal metal-organic frameworks have been developed for environmental applications related to doxorubicin processing. Copper and cobalt-based metal-organic frameworks with adenine as the organic ligand demonstrate rapid catalytic activity, achieving 80% degradation efficiency in 10 seconds when combined with peroxymonosulfate [7].

Controlled antisolvent precipitation techniques have been developed for fabricating doxorubicin nanoparticles with enhanced intracellular delivery capabilities. These polymeric nanoparticles achieve drug loading capacities up to 14% and encapsulation efficiencies as high as 49% under defined processing conditions [23].

Innovation TypeTechnologyEnvironmental BenefitsEfficiency ImprovementsApplications
Green surface modificationGold nanoparticles with chondroitin sulfateReduced cytotoxicity, green fabrication73.37% drug release after 45hDrug delivery systems
Biodegradable catalyst synthesisGlycerol-based carbon catalystBiodegradable, recyclable95% yield in 5 minutesCatalyst synthesis
Microfluidic manufacturingContinuous flow synthesisReduced waste, continuous processHigh production speeds achievableLarge-scale production
Solvent-free conditionsRoom temperature synthesisNo organic solventsExcellent yieldsPharmaceutical synthesis
Carbon solid acid catalysisRecyclable biodegradable catalystRecyclable, reduced wasteHighly efficient conversionOrganic transformations

Rational design strategies for cytochrome P450 enzymes have yielded significant improvements in doxorubicin biosynthesis efficiency. The engineered DoxA mutant P88Y demonstrates a 56% increase in bioconversion efficiency compared to wild-type enzyme, achieved through enhanced hydrophobic interactions with the daunorubicin substrate [24] [32]. Molecular dynamics simulations revealed that this mutant forms new hydrophobic interactions that enhance binding stability and improve catalytic activity [24].

Industrial-Scale Production and Quality Control Protocols

Industrial-scale production of doxorubicin hydrochloride requires sophisticated manufacturing processes that integrate fermentation technology with stringent quality control measures. Good Manufacturing Practice-compliant production facilities have been established for large-scale synthesis, with successful production of multiple batches demonstrating high reproducibility and batch-to-batch uniformity [10].

Current industrial production utilizes engineered Streptomyces peucetius strains that have been optimized through multiple approaches. Strain SIPI-7-14 was developed through doxorubicin resistance screening, followed by genetic modifications including dnrU gene knockout to reduce 13-dihydrodaunorubicin production and drrC gene overexpression to enhance doxorubicin resistance [18]. The resulting engineered strain S. peucetius ΔU1/drrC achieved doxorubicin production of 1128 mg/L, representing a 102.1% increase compared to the parent strain [18].

Fermentation optimization studies have demonstrated significant yield improvements through medium composition adjustments and culture condition optimization. Response surface methodology has been employed to optimize fermentation parameters, resulting in doxorubicin yields reaching 1406 mg/L in shake flask cultures and 1461 mg/L in 10-liter fermenter systems after 7 days of cultivation [18]. These yields represent the highest reported production levels to date and indicate strong potential for industrial-scale fermentation processes [18] [20].

StrainDoxorubicin Yield (mg/L)Improvement (%)Key ModificationsCulture ConditionsProduction Scale
S. peucetius ATCC 27952 (wild-type)10-75BaselineNoneStandard fermentationLaboratory
S. peucetius SIPI-14119Reference strainUV/ARTP mutagenesisOptimized mediumLaboratory
S. peucetius SIPI-7-14Enhanced resistanceResistance screeningDoxorubicin resistance screeningResistance mediumLaboratory
S. peucetius ΔU1/drrC1128102.1% vs SIPI-14dnrU knockout, drrC overexpressionOptimized medium, 10L fermenterPilot scale
S. peucetius 33-241100824% vs SIPI-11UV/ARTP treatment5L fermenterPilot scale

Quality control protocols for industrial doxorubicin hydrochloride production encompass comprehensive analytical testing procedures. The drug substance specification aligns with pharmacopoeia standards and includes additional requirements for related substances and residual solvents [14]. Certificate of Suitability procedures ensure chemical purity and microbiological quality compliance with European Pharmacopoeia standards [14].

Critical quality parameters include doxorubicin hydrochloride concentration maintained at 0.45-0.55 mg/mL, pH range of 5.0-7.0, and endotoxin levels below 1.21 International Units per milliliter [10]. Particle size control utilizes dynamic light scattering with specifications of Caelyx ± 20 nanometers Z-average, while drug leakage must remain below 10% [10]. Sterility testing follows United States Pharmacopeia chapter 71 guidelines, and related substances analysis employs high-performance liquid chromatography methods [10].

ParameterSpecificationTest MethodQuality Control Stage
Doxorubicin HCl concentration0.45-0.55 mg/mLHPLCRelease testing
pH range5.0-7.0pH meterIn-process control
Endotoxin level<1.21 IU/mLLAL testRelease testing
Drug leakage<10%HPLCStability testing
Particle size (Z-average)Caelyx ± 20 nmDynamic light scatteringIn-process control
SterilitySterileUSP <71>Release testing
Related substancesWithin limitsHPLCRelease testing
Assay range98.0-102.0%HPLCRelease testing
Moisture contentNMT 5.0%Karl FischerRaw material testing
Heavy metalsNMT 20 ppmAtomic absorptionRaw material testing

Modern analytical methods for doxorubicin hydrochloride quality control utilize ultra-high-performance liquid chromatography systems capable of operating at pressures up to 800 bar with sub-2 micrometer columns [34]. These systems achieve excellent precision with relative standard deviation values below 0.73% for both retention time and peak area measurements [34]. System suitability criteria include resolution not less than 1.5 between doxorubicin and epirubicin, with relative standard deviation for area and retention time not more than 0.73% [34].

Stability testing protocols encompass long-term storage studies at controlled temperature and humidity conditions. Drug substance stability data demonstrate stability for at least 18 months after release when stored below 25°C [14]. Accelerated stability studies at 40°C and 75% relative humidity provide additional data for shelf-life determination and packaging optimization [14].

Economic considerations for industrial production indicate that doxorubicin manufacturing costs approximately $1.1 million per kilogram for non-liposomal formulations [2]. The global market size was valued at approximately $1.3 billion in 2023, with projected growth at 6.3% compound annual growth rate through 2032 [42]. Production scaling challenges include maintaining quality consistency, homogeneity, and stability across increased manufacturing volumes, which contributes to elevated production costs [11].

DNA Intercalation and Helical Structure Disruption Mechanisms

Doxorubicin hydrochloride exerts its primary anticancer activity through intercalation between DNA base pairs, fundamentally altering the structural integrity and functional properties of the DNA double helix. The molecular mechanism of DNA intercalation involves the insertion of the planar anthracycline tetracyclic aglycone moiety between adjacent DNA base pairs, with the positively charged daunosamine sugar component positioned within the minor groove [1] [2] [3].

Thermodynamic Basis of Intercalation

Comprehensive molecular dynamics simulations and experimental studies have revealed that doxorubicin hydrochloride intercalation into DNA is driven by complex thermodynamic interactions. The binding free energy for doxorubicin-DNA complexes ranges from -4.99 kcal/mol to -7.7 ± 0.3 kcal/mol, indicating highly favorable binding interactions [4] [5] [6]. Van der Waals interactions constitute the major driving force for stable complex formation, overcoming several unfavorable contributions including DNA deformation energy, electrostatic interactions, and entropic costs associated with translational and rotational restrictions [1] [6].

The intercalation process involves significant energetic contributions from multiple molecular interactions. Non-polar solvation interactions provide favorable contributions to binding stability, while electrostatic interactions and DNA deformation energy impose energetic penalties that must be overcome [1] [6]. The modified Molecular Mechanics Poisson-Boltzmann Surface Area methodology reveals that vibrational entropic contributions and concentration-dependent free energies also contribute favorably to complex formation [1].

Sequence Specificity and Base Pair Interactions

Doxorubicin hydrochloride exhibits preferential binding to guanine-cytosine base pairs over adenine-thymine sequences, with intercalation occurring preferentially at cytosine-guanine dinucleotide steps [7] [8]. Molecular modeling studies demonstrate that the drug intercalates close to specific nucleotides including adenine-7, cytosine-5, cytosine-19, guanine-6, thymine-8, and thymine-18, with hydrogen bonding interactions particularly prominent between the amino group of doxorubicin and cytosine-19 [2] [5].

The binding constant for doxorubicin-DNA interactions varies significantly depending on the DNA sequence and experimental conditions, ranging from 1-2 × 10⁶ M⁻¹ for general interactions to 2.3 × 10⁸ M⁻¹ for specific high-affinity complexes [9] [8]. This sequence selectivity is determined primarily by base pairs located downstream from the intercalation site, with particular preference for adenine-thymine or thymine-adenine dinucleotide sequences driven by favorable electrostatic and van der Waals interactions [10].

DNA Structural Perturbations

Intercalation of doxorubicin hydrochloride induces profound structural changes in the DNA double helix. Each intercalated drug molecule causes DNA contour length to increase by approximately 0.34 nanometers, accompanied by helix unwinding of approximately 26 degrees per bound molecule [11]. These structural perturbations result in significant DNA stiffening effects, which are attributed to helix clamping by anthracycline groups and the formation of hydrogen bonding networks between the drug and DNA bases [11].

The intercalation process induces a partial B-form to A-form DNA transition, altering the major and minor groove dimensions and accessibility [12] [5]. This conformational change has important implications for protein-DNA interactions and may contribute to the disruption of normal cellular processes including transcription and replication [12].

Nucleosome Interactions and Chromatin Effects

Recent studies have demonstrated that doxorubicin hydrochloride preferentially intercalates into bent nucleosomal DNA due to increased torsional stress compared to linear DNA fragments [13]. This preferential binding to nucleosomal structures has significant implications for chromatin organization and gene expression regulation. The drug-induced nucleosome destabilization leads to histone eviction and chromatin remodeling, independent of topoisomerase II-mediated effects [14].

Doxorubicin hydrochloride accumulation in nucleosomal DNA may contribute to its selective toxicity toward rapidly dividing cancer cells, which exhibit higher levels of chromatin remodeling activity compared to quiescent normal cells [15] [16]. The correlation between cytotoxicity and nucleosome binding affinity suggests that chromatin-level interactions may be more relevant to therapeutic efficacy than interactions with free DNA [16].

Topoisomerase II Inhibition and Apoptotic Pathway Activation

Doxorubicin hydrochloride functions as a topoisomerase II poison, stabilizing the normally transient cleavable complex formed between DNA topoisomerase II and DNA, ultimately leading to the accumulation of DNA double-strand breaks and activation of apoptotic pathways [17] [18] [19].

Topoisomerase II Poison Mechanism

DNA topoisomerase II exists in two major isoforms in mammalian cells: topoisomerase II alpha and topoisomerase II beta. Both isoforms are targeted by doxorubicin hydrochloride, though topoisomerase II beta appears to be particularly important in mediating cardiotoxicity [20] [21]. The enzyme normally functions by creating transient double-strand breaks in DNA to relieve topological tension during replication and transcription, followed by rapid religation of the cleaved DNA strands [18].

Doxorubicin hydrochloride intercalates into the DNA component of the topoisomerase II-DNA cleavable complex, stabilizing this normally transient intermediate and preventing the religation step [22] [18] [19]. This stabilization transforms the beneficial enzyme-DNA interaction into a cytotoxic lesion, as the drug-stabilized cleavable complexes persist and accumulate within the cell [19]. The stabilized complexes represent potentially reversible molecular events, but their persistence due to strong DNA binding is recognized as an apoptotic stimulus [22].

DNA Damage and Double-Strand Break Formation

The stabilization of topoisomerase II cleavable complexes by doxorubicin hydrochloride results in the formation of characteristic DNA double-strand breaks with covalently attached protein adducts [17] [19] [23]. These protein-linked DNA breaks are distinct from simple double-strand breaks and represent a specific type of DNA damage that is particularly difficult for cellular repair mechanisms to resolve [23].

The accumulation of topoisomerase II-mediated DNA double-strand breaks triggers activation of DNA damage response pathways, including ataxia telangiectasia mutated and ataxia telangiectasia and Rad3-related protein kinase signaling cascades [20] [19]. These pathways coordinate cell cycle checkpoint activation, DNA repair attempts, and ultimately apoptotic cell death when DNA damage exceeds repair capacity [19].

Cell Cycle Effects and Checkpoint Activation

Doxorubicin hydrochloride treatment induces G2/M cell cycle arrest through activation of DNA damage checkpoints [24] [19]. The persistent DNA double-strand breaks generated by topoisomerase II poisoning activate checkpoint kinases that prevent progression from G2 phase into mitosis, allowing time for DNA repair or alternatively triggering apoptosis if damage is irreparable [19].

The cell cycle arrest is mediated by p53-dependent and p53-independent pathways, with activation of downstream effectors including p21 and other cyclin-dependent kinase inhibitors [25] [26]. In cells with functional p53, the transcriptional activation of pro-apoptotic genes contributes significantly to cell death pathways [25].

Apoptotic Pathway Activation

Doxorubicin hydrochloride activates both intrinsic and extrinsic apoptotic pathways through multiple molecular mechanisms. The intrinsic pathway is activated through mitochondrial membrane permeabilization mediated by pro-apoptotic proteins including Bax and Bak [27] [28]. Mitochondrial cytochrome c release leads to apoptosome formation and caspase-9 activation, subsequently triggering caspase-3 activation and apoptotic cell death [27] [28].

The extrinsic apoptotic pathway is activated through upregulation of death receptors including Fas and tumor necrosis factor receptor, leading to formation of death-inducing signaling complexes and caspase-8 activation [27]. Doxorubicin hydrochloride treatment induces nuclear factor-activated T cell-4 and nuclear factor kappa B activation, contributing to death receptor upregulation and extrinsic pathway activation [27].

Sequential caspase activation has been characterized, with doxorubicin requiring caspase-2, protein kinase C delta, and c-Jun N-terminal kinase activation for efficient apoptosis induction [29]. Caspase-2 functions upstream of mitochondrial events, with protein kinase C delta serving as a novel caspase-2 substrate that is cleaved and activated during the apoptotic process [29].

Non-Topoisomerase II-Mediated Effects

Recent studies have identified topoisomerase II-independent mechanisms of doxorubicin hydrochloride-induced cell death. Doxorubicin-DNA adducts formed through drug-formaldehyde interactions can induce apoptosis independently of topoisomerase II function, suggesting alternative pathways for therapeutic activity [30]. These adducts appear to be more cytotoxic than topoisomerase II-mediated lesions and may contribute significantly to overall therapeutic efficacy [30].

The formation of doxorubicin-DNA adducts activates DNA damage response pathways that are distinct from those triggered by topoisomerase II poisoning, providing additional mechanisms for cancer cell selectivity [30]. This multiplicity of mechanisms may explain the continued efficacy of doxorubicin hydrochloride even in cancer cells with reduced topoisomerase II expression or activity [30].

Reactive Oxygen Species Generation and Oxidative Stress Pathways

Doxorubicin hydrochloride induces extensive reactive oxygen species generation through multiple enzymatic and non-enzymatic pathways, contributing significantly to both therapeutic efficacy and dose-limiting toxicities [31] [32] [33].

One-Electron Reduction and Semiquinone Formation

The quinone moiety of doxorubicin hydrochloride undergoes one-electron reduction to form unstable semiquinone radicals through interactions with various cellular reductases [31] [33] [34]. Key enzymatic systems involved include NADPH-cytochrome P450 reductase, NADH dehydrogenase, cytochrome P450 enzymes, and xanthine oxidase [31] [35] [33]. The semiquinone radical is highly unstable and rapidly undergoes reoxidation in the presence of molecular oxygen, regenerating the parent quinone while producing superoxide anion radicals [31] [33].

This redox cycling process can occur continuously as long as reducing equivalents and molecular oxygen are available, leading to sustained reactive oxygen species production [31] [33] [34]. Electron paramagnetic resonance spectroscopy studies have confirmed semiquinone radical formation in cellular systems, with the amount and stability of radicals varying among different anthracycline derivatives [35] [36].

Iron Chelation and Hydroxyl Radical Formation

Doxorubicin hydrochloride functions as a potent iron chelator, forming doxorubicin-iron complexes that serve as efficient catalysts for hydroxyl radical formation through Fenton chemistry [37] [38] [39]. The drug can chelate both ferrous and ferric iron, with the resulting complexes participating in the conversion of hydrogen peroxide to highly reactive hydroxyl radicals [37] [39].

Hydroxyl radicals represent the most reactive oxygen species generated in biological systems and cause extensive damage to DNA, proteins, and lipid membranes [37] [39]. The iron-dependent mechanism is particularly important in cardiac tissue, where iron availability may be higher due to the high metabolic demands and mitochondrial density of cardiomyocytes [38].

Studies using the cardioprotective agent dexrazoxane have demonstrated that mitochondrial iron accumulation is a key mediator of doxorubicin cardiotoxicity [38]. Dexrazoxane prevents cardiotoxicity by reducing mitochondrial iron levels, while more potent iron chelators such as deferoxamine that cannot access mitochondrial iron pools provide limited cardioprotection [38].

NADPH Oxidase Activation

Doxorubicin hydrochloride treatment leads to rapid activation of NADPH oxidase enzymes, particularly NOX2 and NOX4 isoforms that are predominantly expressed in cardiac tissue [32] [40] [41]. NADPH oxidases transfer electrons from NADPH to molecular oxygen, generating superoxide anions that can be converted to hydrogen peroxide and other reactive oxygen species [32].

NOX2 activation involves phosphorylation of cytosolic subunits including p47phox, leading to membrane translocation and assembly of the active enzyme complex [32] [42]. NOX4, in contrast, is constitutively active but its expression and activity are enhanced by doxorubicin treatment [32]. Both oxidases contribute to the accumulation of reactive oxygen species and subsequent oxidative damage [32] [40] [43].

Genetic studies using NADPH oxidase-deficient mice have confirmed the importance of these enzymes in doxorubicin-induced cardiotoxicity, with knockout mice showing significant protection against cardiac dysfunction [40] [43] [44]. These findings suggest that NADPH oxidase inhibition may represent a viable cardioprotective strategy [40] [43].

Mitochondrial Complex I Interactions

Mitochondrial Complex I serves as a major site for doxorubicin-induced reactive oxygen species generation [34] [45] [46]. Doxorubicin accumulates preferentially in mitochondria at concentrations 100-fold higher than plasma levels, making mitochondria both a major source and target of oxidative damage [45].

The drug undergoes redox cycling at Complex I, accepting electrons from NADH dehydrogenase at the expense of normal electron transport [34] [46]. This process generates semiquinone radicals and superoxide anions while simultaneously impairing mitochondrial respiration and ATP synthesis [34] [45] [46]. The disruption of Complex I function contributes to mitochondrial dysfunction and cell death [45] [46].

Doxorubicin also inhibits other components of the mitochondrial respiratory chain, including cytochrome c oxidase, leading to comprehensive mitochondrial dysfunction [45] [46]. The drug binds irreversibly to cardiolipin, a mitochondrial inner membrane phospholipid required for optimal respiratory enzyme function, further compromising mitochondrial integrity [45].

Oxidative Damage and Cellular Consequences

The reactive oxygen species generated through doxorubicin treatment cause extensive damage to cellular macromolecules. DNA damage includes base modifications such as 8-oxo-7,8-dihydro-2'-deoxyguanosine formation, single-strand breaks, and double-strand breaks [47] [48] [49]. Protein carbonylation represents a major form of oxidative protein modification, with cardiac myosin binding protein C identified as a particularly susceptible target in cardiomyocytes [48].

Lipid peroxidation affects cellular and mitochondrial membranes, altering membrane fluidity and permeability [50] [48]. The combination of DNA damage, protein oxidation, and membrane peroxidation ultimately leads to cellular dysfunction and death through apoptotic and necrotic pathways [50] [51] [48].

The extent of oxidative damage varies among different cell types, with cardiac tissue being particularly susceptible due to lower levels of antioxidant enzymes compared to other tissues such as liver [50] [48]. This differential susceptibility contributes to the cardioselective toxicity that limits the clinical use of doxorubicin hydrochloride [50] [48].

Antioxidant Defense Responses

Cells respond to doxorubicin-induced oxidative stress through upregulation of antioxidant defense systems, though these responses are often insufficient to prevent oxidative damage [32] [48]. Superoxide dismutase, catalase, and glutathione peroxidase activities may be enhanced, but the sustained nature of reactive oxygen species production often overwhelms these protective mechanisms [32] [48].

Glutathione depletion is a consistent finding in doxorubicin-treated cells, reflecting both increased consumption for detoxification reactions and impaired synthesis due to oxidative damage to key enzymes [50] [48]. NADPH depletion also occurs, limiting the reducing capacity needed for antioxidant enzyme function and glutathione regeneration [50].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Physical Description

Solid

Color/Form

Red, crystalline solid

XLogP3

1.3

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

6

Exact Mass

543.17406074 Da

Monoisotopic Mass

543.17406074 Da

Heavy Atom Count

39

Decomposition

When heated to decomposition /temp unspecified/, adriamycin emits toxic fumes of ... /nitrogen oxides/ and hydrochloric acid.

Appearance

Orange-Red Solid

Melting Point

229-231 °C
230 °C
MELTING POINT: 205 °C WITH DECOMP; PKA: 8.22; ALMOST ODORLESS; HYGROSCOPIC /HYDROCHLORIDE/
204 - 205 °C

UNII

80168379AG

Related CAS

25316-40-9 (hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 153 companies from 21 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (77.12%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (27.45%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (32.03%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H340 (33.99%): May cause genetic defects [Danger Germ cell mutagenicity];
H350 (92.81%): May cause cancer [Danger Carcinogenicity];
H360 (31.37%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Doxorubicin is indicated for the treatment of neoplastic conditions like acute lymphoblastic leukemia, acute myeloblastic leukemia, Hodgkin and non-Hodgkin lymphoma, metastatic breast cancer, metastatic Wilms’ tumor, metastatic neuroblastoma, metastatic soft tissue and bone sarcomas, metastatic ovarian carcinoma, metastatic transitional cell bladder carcinoma, metastatic thyroid carcinoma, metastatic gastric carcinoma, and metastatic bronchogenic carcinoma. Doxorubicin is also indicated for use as a component of adjuvant therapy in women with evidence of axillary lymph node involvement following resection of primary breast cancer. For the liposomal formulation, doxorubicin is indicated for the treatment of ovarian cancer that has progressed or recurred after platinum-based chemotherapy, AIDS-Related Kaposi's Sarcoma after the failure of prior systemic chemotherapy or intolerance to such therapy, and multiple myeloma in combination with bortezomib in patients who have not previously received bortezomib and have received at least one prior therapy.
FDA Label
Zolsketil pegylated liposomal is a medicine used to treat the following types of cancer in adults: • breast cancer that has spread to other parts of the body in patients at risk of heart problems. Zolsketil pegylated liposomal is used on its own for this disease; • advanced ovarian cancer in women whose previous treatment including a platinum-based cancer medicine has stopped working; • multiple myeloma (a cancer of the white blood cells in the bone marrow), in patients with progressive disease who have received at least one other treatment in the past and have already had, or are unsuitable for, a bone marrow transplantation. Zolsketil pegylated liposomal is used in combination with bortezomib (another cancer medicine); • Kaposi's sarcoma in patients with AIDS who have a very damaged immune system. Kaposi's sarcoma is a cancer that causes abnormal tissue to grow under the skin, on moist body surfaces or on internal organs. Zolsketil pegylated liposomal contains the active substance doxorubicin and is a ‘hybrid medicine'. This means that it is similar to a ‘reference medicine' containing the same active substance called Adriamycin. However, in Zolsketil pegylated liposomal the active substance is enclosed in tiny fatty spheres called liposomes, whereas this is not the case for Adriamycin.
Caelyx pegylated liposomal is indicated: as monotherapy for patients with metastatic breast cancer , where there is an increased cardiac risk; for treatment of advanced ovarian cancer in women who have failed a first-line platinum-based chemotherapy regimen; in combination with bortezomib for the treatment of progressive multiple myeloma in patients who have received at least one prior therapy and who have already undergone or are unsuitable for bone marrow transplant; for treatment of AIDS-related Kaposi's sarcoma (KS) in patients with low CD4 counts (
Myocet liposomal, in combination with cyclophosphamide, is indicated for the first-line treatment of metastatic breast cancer in adult women.
Treatment of breast and ovarian cancer .
Doxorubicin is an antibiotic derived from the Streptomyces peucetius bacterium. It has had wide use as a chemotherapeutic agent since the 1960s. Doxorubicin is part of the anthracycline group of chemotherapeutic agents; other anthracyclines include daunorubicin, idarubicin, and epirubicin. Commonly, doxorubicin is an agent used in the treatment of solid tumors in adult and pediatric patients. Doxorubicin may be used to treat soft tissue and bone sarcomas and cancers of the breast, ovary, bladder, and thyroid. It is also used to treat acute lymphoblastic leukemia, acute myeloblastic leukemia, Hodgkin lymphoma, and small cell lung cancer. The liposomal formulation of doxorubicin has FDA approval for the treatment of ovarian cancer in patients who have failed platinum-based chemotherapy, AIDS-related Kaposi sarcoma, and multiple myeloma.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antineoplastic Agents; Anthracyclines; Antibiotics, Antineoplastic; Topoisomerase II Inhibitors

NCI Cancer Drugs

Drug: Epirubicinhydrochloride
US Brand Name(s): Ellence
FDA Approval: Yes
Epirubicin hydrochloride is approved to be used with other drugs to treat: Breast cancer. It is used after surgery in patients whose cancer has spread to the lymph nodes under the arm.
Epirubicin hydrochloride is also being studied in the treatment of other types of cancer.

Therapeutic Uses

Antibiotics; Antineoplastic Agents
Doxorubicin has been used successfully to produce regression in disseminated neoplastic conditions such as acute lymphoblastic leukemia, acute myeloblastic leukemia, Wilms' tumor, neuroblastoma, soft tissue and bone sarcomas, breast carcinoma, ovarian carcinoma, transitional cell bladder carcinoma, thyroid carcinoma, gastric carcinoma, Hodgkin's disease, malignant lymphoma and bronchogenic carcinoma in which the small cell histologic type is the most responsive compared to other cell types. /Included in US Product label/
Doxorubicin is also indicated for use as a component of adjuvant therapy in women with evidence of axillary lymph node involvement following resection of primary breast cancer. /Included in US product label/
DOXIL (doxorubicin hydrochloride, liposomal) is an anthracycline topoisomerase inhibitor indicated for ovarian cancer after failure of platinum-based chemotherapy. /Included in US product label/
For more Therapeutic Uses (Complete) data for DOXORUBICIN (7 total), please visit the HSDB record page.

Pharmacology

Doxorubicin Hydrochloride is the hydrochloride salt of doxorubicin, an anthracycline antibiotic with antineoplastic activity. Doxorubicin, isolated from the bacterium Streptomyces peucetius var. caesius, is the hydroxylated congener of daunorubicin. Doxorubicin intercalates between base pairs in the DNA helix, thereby preventing DNA replication and ultimately inhibiting protein synthesis. Additionally, doxorubicin inhibits topoisomerase II which results in an increased and stabilized cleavable enzyme-DNA linked complex during DNA replication and subsequently prevents the ligation of the nucleotide strand after double-strand breakage. Doxorubicin also forms oxygen free radicals resulting in cytotoxicity secondary to lipid peroxidation of cell membrane lipids; the formation of oxygen free radicals also contributes to the toxicity of the anthracycline antibiotics, namely the cardiac and cutaneous vascular effects.

MeSH Pharmacological Classification

Antibiotics, Antineoplastic

ATC Code

L01DB01
L01DB

Mechanism of Action

Generally, doxorubicin is thought to exert its antineoplastic activity through 2 primary mechanisms: intercalation into DNA and disrupt topoisomerase-mediated repairs and free radicals-mediated cellular damages. Doxorubicin can intercalate into DNA through the anthraquinone ring, which stabilizes the complex by forming hydrogen bonds with DNA bases. Intercalation of doxorubicin can introduce torsional stress into the polynucleotide structure, thus destabilizing nucleosome structures and leading to nucleosome eviction and replacement. Additionally, the doxorubicin-DNA complex can interfere with topoisomerase II enzyme activity by preventing relegation of topoisomerase-mediated DNA breaks, thus inhibiting replication and transcription and inducing apoptosis. Moreover, doxorubicin can be metabolized by microsomal NADPH-cytochrome P-450 reductase into a semiquinone radical, which can be reoxidized in the presence of oxygen to form oxygen radicals. Reactive oxygen species have been known to cause cellular damage through various mechanisms, including lipid peroxidation and membrane damage, DNA damage, oxidative stress, and apoptosis. Although free radicals generated from this pathway can be deactivated by catalase and superoxide dismutase, tumor and myocardial cells tend to lack these enzymes, thus explaining doxorubicin's effectiveness against cancer cells and tendency to cause cardiotoxicity.
Doxorubicin hydrochloride is an antineoplastic antibiotic with pharmacologic actions similar to those of daunorubicin. Although the drug has anti-infective properties, its cytotoxicity precludes its use as an anti-infective agent. The precise and/or principal mechanism(s) of the antineoplastic action of doxorubicin is not fully understood. It appears that the cytotoxic effect of the drug results from a complex system of multiple modes of action related to free radical formation secondary to metabolic activation of the doxorubicin by electron reduction, intercalation of the drug into DNA, induction of DNA breaks and chromosomal aberrations, and alterations in cell membranes induced by the drug. Evidence from in vitro studies in cells treated with doxorubicin suggests that apoptosis (programmed cell death) also may be involved in the drug's mechanism of action. These and other mechanisms (chelation of metal ions to produce drug-metal complexes) also may contribute to the cardiotoxic effects of the drug.
Doxorubicin undergoes enzymatic 1- and 2-electron reduction to the corresponding semiquinone and dihydroquinone. 7-Deoxyaglycones are formed enzymatically by 1-electron reduction, and the resulting semiquinone free radical reacts with oxygen to produce the hydroxyl radical in a cascade of reactions; this radical may lead to cell death by reacting with DNA, RNA, cell membranes, and proteins. The dihydroquinone that results from 2-electron reduction of doxorubicin also can be formed by the reaction of 2 semiquinones. In the presence of oxygen, dihydroquinone reacts to form hydrogen peroxide, and in its absence, loses its sugar and gives rise to the quinone methide, a monofunctional alkylating agent with low affinity for DNA. The contribution of dihydroquinone and the quinone methide to the cytotoxicity of doxorubicin is unclear. Experimental evidence indicates that doxorubicin forms a complex with DNA by intercalation between base pairs, causing inhibition of DNA synthesis and DNA-dependent RNA synthesis by the resulting template disordering and steric obstruction. Doxorubicin also inhibits protein synthesis. Doxorubicin is active throughout the cell cycle including the interphase.
Several anthracycline-induced effects may contribute to the development of cardiotoxicity. In animals, anthracyclines cause a selective inhibition of cardiac muscle gene expression for ?-actin, troponin, myosin light-chain 2, and the M isoform of creatine kinase, which may result in myofibrillar loss associated with anthracycline-induced cardiotoxicity. Other potential causes of anthracycline-induced cardiotoxicity include myocyte damage from calcium overload, altered myocardial adrenergic function, release of vasoactive amines, and proinflammatory cytokines. Limited data indicate that calcium-channel blocking agents (eg, prenylamine) or beta-adrenergic blocking agents may prevent calcium overload ... It has been suggested that the principal cause of anthracycline-induced cardiotoxicity is associated with free radical damage to DNA.
Anthracyclines intercalate DNA, chelate metal ions to produce drug-metal complexes, and generate oxygen free radicals via oxidation-reduction reactions. Anthracyclines contain a quinone structure that may undergo reduction via NADPH-dependent reactions to produce a semiquinone free radical that initiates a cascade of oxygen-free radical generation. It appears that the metabolite, doxorubicinol, may be the moiety responsible for cardiotoxic effects, and the heart may be particularly susceptible to free-radical injury because of relatively low antioxidant concentrations. ... Chelation of metal ions, particularly iron, by the drug results in a doxorubicin-metal complex that catalyzes the generation of reactive oxygen free radicals, and the complex is a powerful oxidant that can initiate lipid peroxidation in the absence of oxygen free radicals. This reaction is not blocked by free-radical scavengers, and probably is the principal mechanism of anthracycline-induced cardiotoxicity.
The effect of doxorubicin on reactive oxygen metb in rat heart was investigated. It produced oxygen radicals in heart homogenate, sarcoplasmic reticulum, mitochondria, and cytosol, the major sites of cardiac damage. Superoxide prodn in heart sarcosomes and the mitochondrial fraction was incr. Apparently, free radical formation by doxorubicin, which occurs in the same myocardial compartments that are subject to drug-induced tissue injury, may damage the heart by exceeding the oxygen radical detoxifying capacity of cardiac mitochondria and sarcoplasmic reticulum.

KEGG Target based Classification of Drugs

Enzymes
Isomerases (EC5)
DNA topoisomerase [EC:5.99.1.-]
TOP2 [HSA:7153 7155] [KO:K03164]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Impurities

(8S,10S)-10[(3-amino-2,3,6-trideoxy-alpha-levo-lyxo-hexopyranosyl)oxy]-8-(2-bromo-1,1-dimethoxyethyl)-6,8,11-trihydroxy-1-methoxy-7,8,9,10-tetrahydrotetracene-5,12-dione
(8S,10S)-10[(3-amino-2,3,6-trideoxy-alpha-levo-lyxo-hexopyranosyl)oxy]-8-(bromoacetyl)-6,8,11-trihydroxy-1-methoxy-7,8,9,10-tetrahydrotetracene-5,12-dione
Daunorubicin
Doxorubicinone

Other CAS

56390-09-1
25316-40-9

Absorption Distribution and Excretion

Following a 10 mg/m2 administration of liposomal doxorubicin in patients with AIDS-related Kaposi's Sarcoma, the Cmax and AUC values were calculated to be 4.12 ± 0.215 μg/mL and 277 ± 32.9 μg/mL•h respectively.
Approximately 40% of the dose appears in the bile in 5 days, while only 5% to 12% of the drug and its metabolites appear in the urine during the same time period. In urine, <3% of the dose was recovered as doxorubicinol over 7 days.
The steady-state distribution volume of doxorubicin ranges from 809 L/m2 to 1214 L/m2.
The plasma clearance of doxorubicin ranges from 324 mL/min/m2 to 809 mL/min/m2 by metabolism and biliary excretion. Sexual differences in doxorubicin were also observed, with men having a higher clearance compared to women (1088 mL/min/m2 versus 433 mL/min/m2). Following the administration of doses ranging from 10 mg/m2 to 75 mg/m2 of doxorubicin hydrochloride, the plasma clearance was estimated to be 1540 mL/min/m2 in children greater than 2 years of age and 813 mL/min/m2 in infants younger than 2 years of age.
Nonencapsulated doxorubicin hydrochloride is not stable in gastric acid, and animal studies indicate that the drug undergoes little, if any, absorption from the GI tract. The drug is extremely irritating to tissues and, therefore, must be administered iv. Following iv infusion of a single 10- or 20-mg/sq m dose of liposomal doxorubicin hydrochloride in patients with AIDS-related Kaposi's sarcoma, average peak plasma doxorubicin (mostly bound to liposomes) concentrations are 4.33 or 10.1 ug/mL, respectively, following a 15-minute infusion and 4.12 or 8.34 ug/mL, respectively, following a 30-minute infusion. Following iv infusion over 15 minutes of a 40-mg/sq m dose of liposomal doxorubicin hydrochloride in adults with AIDS-related Kaposi's, peak plasma concentrations averaged 20.1 ug/mL.
Nonencapsulated (conventional) doxorubicin hydrochloride exhibits linear pharmacokinetics; PEG-stabilized liposomal doxorubicin hydrochloride also exhibits dose-proportional, linear pharmacokinetics over a dosage range of 10-20 mg/sq m. The pharmacokinetics of liposomally encapsulated doxorubicin at a dose of 50 mg/sq m have been reported to be nonlinear. At a dose of 50 mg/sq m, a longer elimination half-life and lower clearance compared to those observed with a 20 mg/sq m dose are expected, with greater-than-proportional increases in area under the plasma concentration-time curve. Encapsulation of doxorubicin hydrochloride in PEG-stabilized (Stealth) liposomes substantially alters the pharmacokinetics of the drug relative to conventional iv formulations (ie, nonencapsulated drug), with resultant decreased distribution into the peripheral compartment, increased distribution into Kaposi's lesions, and decreased plasma clearance.
Doxorubicin administered as a conventional injection is widely distributed in the plasma and in tissues. As early as 30 seconds after iv administration, doxorubicin is present in the liver, lungs, heart, and kidneys. Doxorubicin is absorbed by cells and binds to cellular components, particularly to nucleic acids. The volume of distribution of doxorubicin hydrochloride administered iv as a conventional injection is about 700-1100 L/sq m. Nonencapsulated doxorubicin is approximately 50-85% bound to plasma proteins...
Doxorubicin hydrochloride administered iv as the liposomally encapsulated drug distributes into Kaposi's sarcoma lesions to a greater extent than into healthy skin. Following iv administration of a single 20-mg/sq m dose of liposomal doxorubicin hydrochloride, doxorubicin concentrations in Kaposi's sarcoma lesions were 19 (range: 3-53)-fold higher than those observed in healthy skin; however, blood concentrations in the lesions or in healthy skin were not considered. In addition, distribution of doxorubicin into Kaposi's sarcoma lesions following iv administration of liposomally encapsulated drug was 5.2-11.4 times greater than that following iv administration of comparable doses of a conventional (nonencapsulated) injection. The mechanism by which liposomal encapsulation enhances doxorubicin distribution into Kaposi's sarcoma lesions has not been elucidated fully, but similar PEG-stabilized liposomes containing colloidal gold as a marker have been shown to enter Kaposi's sarcoma-like lesions in animals. Extravasation of the liposomes also may occur by passage of the particles through endothelial cell gaps present in Kaposi's sarcoma. Once within the lesions, the drug presumably is released locally as the liposomes degrade and become permeable in situ.
For more Absorption, Distribution and Excretion (Complete) data for DOXORUBICIN (16 total), please visit the HSDB record page.

Metabolism Metabolites

Doxorubicin is capable of undergoing 3 metabolic routes: one-electron reduction, two-electron reduction, and deglycosidation. However, approximately half of the dose is eliminated from the body unchanged. The two-electron reduction is the major metabolic pathway of doxorubicin. In this pathway, doxorubicin is reduced to doxorubicinol, a secondary alcohol, by various enzymes, including Alcohol dehydrogenase [NADP(+)], Carbonyl reductase [NADPH] 1, Carbonyl reductase [NADPH] 3, and Aldo-keto reductase family 1 member C3. The one-electron reduction is facilitated by several oxidoreductase, both cytosolic and mitochondrial, to form a doxirubicin-semiquinone radical. These enzymes include mitochondrial and cystolic NADPH dehydrogenates, xanthine oxidase, and nitric oxide synthases. This semiquinone metabolite can be re-oxidized to doxorubicin, although with the concurrent formation of reactive oxygen species (ROS) and hydrogen peroxide. It is the ROS generating through this pathway that contributes most to the doxorubicin-related adverse effects, particularly cardiotoxicity, rather than through doxorubicin semiquinone formation. Deglycosidation is a minor metabolic pathway, since it only accounts for 1 to 2% of doxorubicin metabolism. Under the catalysis of cytoplasmic NADPH quinone dehydrogenase, xanthine oxidase, NADPH-cytochrome P450 reductase, doxorubicin can either be reduced to doxorubicin deoxyaglycone or hydrolyzed to doxorubicin hydroxyaglycone.
Nonencapsulated doxorubicin is metabolized by NADPH-dependent aldoketoreductases to the hydrophilic 13-hydroxyl metabolite doxorubicinol, which exhibits antineoplastic activity and is the major metabolite; these reductases are present in most if not all cells, but particularly in erythrocytes, liver, and kidney. Although not clearly established, doxorubicinol also appears to be the moiety responsible for the cardiotoxic effects of the drug. Undetectable or low plasma concentrations (ie, 0.8-26.2 ng/mL) of doxorubicinol have been reported following iv administration of a single 10- to 50-mg/sq m dose of doxorubicin hydrochloride as a PEG-stabilized liposomal injection; it remains to be established whether such liposomally encapsulated anthracyclines are less cardiotoxic than conventional (nonencapsulated) drug, and the usual precautions for unencapsulated drug currently also should be observed for the liposomal preparation. Substantially reduced or absent plasma concentrations of the usual major metabolite of doxorubicin observed with the PEG-stabilized liposomal injection suggests that either the drug is not released appreciably from the liposomes as they circulate or that some doxorubicin may be released but that the rate of doxorubicinol elimination greatly exceeds the release rate; doxorubicin hydrochloride encapsulated in liposomes that have not been PEG-stabilized is metabolized to doxorubicinol.
Other metabolites, which are therapeutically inactive, include the poorly water-soluble aglycones, doxorubicinone (adriamycinone) and 7-deoxydoxorubicinone (17-deoxyadriamycinone), and conjugates. The aglycones are formed in microsomes by NADPH-dependent, cytochrome reductase-mediated cleavage of the amino sugar moiety. The enzymatic reduction of doxorubicin to 7-deoxyaglycones is important to the cytotoxic effect of the drug since it results in hydroxyl radicals that cause extensive cell damage and death. With nonencapsulated doxorubicin, more than 20% of the total drug in plasma is present as metabolites as soon as 5 minutes after a dose, 70% in 30 minutes, 75% in 4 hours, and 90% in 24 hours.
... At least 6 metabolites have been identified, the principal one being adriamycinol. This product results from redn of the keto group on C13 by an enzyme found in leukocytes and erythrocytes, and presumably in malignant tissues.
Doxorubicin is converted to doxorubicinol, to aglycones, and to other derivatives
For more Metabolism/Metabolites (Complete) data for DOXORUBICIN (6 total), please visit the HSDB record page.
Doxorubicin is capable of undergoing 3 metabolic routes: one-electron reduction, two-electron reduction, and deglycosidation. However, approximately half of the dose is eliminated from the body unchanged. Two electron reduction yields doxorubicinol, a secondary alcohol. This pathway is considered the primary metabolic pathway. The one electron reduction is facilitated by several oxidoreductases to form a doxirubicin-semiquinone radical. These enzymes include mitochondrial and cystolic NADPH dehydrogenates, xanthine oxidase, and nitric oxide synthases. Deglycosidation is a minor metabolic pathway (1-2% of the dose undergoes this pathway). The resultant metabolites are deoxyaglycone or hydroxyaglycone formed via reduction or hydrolysis respectively. Enzymes that may be involved with this pathway include xanthine oxidase, NADPH-cytochrome P450 reductase, and cytosolic NADPH dehydrogenase. Route of Elimination: 40% of the dose appears in bile in 5 days. 5-12% of the drug and its metabolites appears in urine during the same time period. <3% of the dose recovered in urine was doxorubicinol. Half Life: Terminal half life = 20 - 48 hours.

Associated Chemicals

Doxorubicin hydrochloride; 25316-40-9

Wikipedia

Doxorubicin

Drug Warnings

/BOXED WARNING/ WARNING: CARDIOMYOPATHY. Myocardial damage, including acute left ventricular failure can occur with doxorubicin hydrochloride. The risk of cardiomyopathy is proportional to the cumulative exposure with incidence rates from 1% to 20% for cumulative doses ranging from 300 mg/sq m to 500 mg/sq m when doxorubicin hydrochloride is administered every 3 weeks. The risk of cardiomyopathy is further increased with concomitant cardiotoxic therapy. Assess LVEF before and regularly during and after treatment with doxorubicin hydrochloride.
/BOXED WARNING/ WARNING: SECONDARY MALIGNANCIES. Secondary acute myelogenous leukemia (AML) and myelodysplastic syndrome (MDS) occur at a higher incidence in patients treated with anthracyclines, including doxorubicin hydrochloride
/BOXED WARNING/ WARNING: EXTRAVASATION AND TISSUE NECROSIS. Extravasation of doxorubicin hydrochloride can result in severe local tissue injury and necrosis requiring wide excision of the affected area and skin grafting. Immediately terminate the drug and apply ice to the affected area.
/BOXED WARNING/ WARNING: SEVERE MYELOSUPPRESSION. Severe myelosuppression resulting in serious infection, septic shock, requirement for transfusions, hospitalization, and death may occur.
For more Drug Warnings (Complete) data for DOXORUBICIN (65 total), please visit the HSDB record page.

Biological Half Life

The terminal half-life of doxorubicin ranges from 20 hours to 48 hours. The distribution half-life of doxorubicin is approximately 5 minutes. For the liposomal formulation, the first-phase and second-phase half-lives were calculated to be 4.7 ± 1.1 and 52.3 ± 5.6 hours respectively for a 10 mg/m2 of doxorubicin in patients with AIDS-Related Kaposi’s Sarcoma.
Plasma concentrations of nonencapsulated doxorubicin and its metabolites decline in a biphasic or triphasic manner. In the first phase of the triphasic model, nonencapsulated doxorubicin is rapidly metabolized, presumably by a first-pass effect through the liver. It appears that most of this metabolism is completed before the entire dose is administered. In the triphasic model, nonencapsulated doxorubicin and its metabolites are rapidly distributed into the extravascular compartment with a plasma half-life of approximately 0.2-0.6 hours for doxorubicin and 3.3 hours for its metabolites. This is followed by relatively prolonged plasma concentrations of doxorubicin and its metabolites, probably resulting from tissue binding. During the second phase, the plasma half-life of nonencapsulated doxorubicin is 16.7 hours and that of its metabolites is 31.7 hours. In the biphasic model, the initial distribution t1/2 has been reported to average about 5-10 minutes, and the terminal elimination t1/2 has been reported to average about 30 hours.
Plasma concentrations of liposomally encapsulated doxorubicin hydrochloride appear to decline in a biphasic manner. Following iv administration of a single 10- to 40-mg/sq m dose of doxorubicin hydrochloride as a liposomal injection in patients with AIDS-related Kaposi's sarcoma, the initial plasma half-life (t1/2 alpha) of doxorubicin averaged 3.76-5.2 hours while the terminal elimination half-life (t1/2 beta) averaged 39.1-55 hours.
The initial distribution half-life of approximately 5 minutes suggests rapid tissue uptake of doxorubicin, while its slow elimination from tissues is reflected by a terminal half-life of 20 to 48 hours.
Plasma T/2 of Adriamycin is about 17 hr in patient, whereas that of its metabolites is about 32 hr.

Use Classification

Human drugs -> doxorubicin -> Human pharmacotherapeutic group -> EMA Drug Category
Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human drugs -> Rare disease (orphan)

Methods of Manufacturing

Adriamycin is a cytotoxic antibiotic isolated from cultures of Streptomyces peucetius var. caesius, a mutant obtained by treating Streptomyces peucetius with N-nitroso-N-methylurethane. /Doxorubicin hydrochloride/

Analytic Laboratory Methods

Analyte: doxorubicin hydrochloride; matrix: chemical identification; procedure: retention time of the peak of the chromatogram with comparison to standards /Doxorubicin hydrochloride/
Analyte: doxorubicin hydrochloride: matrix: chemical purity; procedure: liquid chromatography with ultraviolet detection at 254 nm and comparison to standards /Doxorubicin hydrochloride/
Analyte: doxorubicin hydrochloride; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards /Doxorubicin hydrochloride/
Analyte: doxorubicin hydrochloride; matrix: chemical identification; procedure: dissolution in nitric acid, addition of water; addition of silver nitrate solution; formation of white precipitate /Doxorubicin hydrochloride/
Spectrofluorometric methods have been used for identification and estimation of the drug in biological fluids and tissues ... A radioimmunoassay has been described for its determination in blood and tissue of experimental animals ... the limit of detection was 2 pmol/ml. Doxorubicin has also been isolated from cultures by paper and thin-layer chromatography; it was determined by extraction of the relevant zone and estimated spectrophotometrically ... .

Clinical Laboratory Methods

Analyte: doxorubicin hydrochloride; matrix: pharmaceutical preparation (injection solution); procedure: liquid chromatography with ultraviolet detection at 254 nm and comparison to standards (chemical identification) /Doxorubicin hydrochloride/
Analyte: doxorubicin hydrochloride; matrix: pharmaceutical preparation (injection solution); procedure: liquid chromatography with ultraviolet detection at 254 nm and comparison to standards (chemical purity) /Doxorubicin hydrochloride/
Analyte: doxorubicin; matrix: blood (whole), urine; procedure: high-performance liquid chromatography with ultraviolet detection at 232.2 nm
Analyte: doxorubicin; matrix: blood (plasma), urine; procedure: high-performance liquid chromatography with fluorescence detection at 480 nm (excitation)and 560 nm (emission); limit of quantitation: 12.2 ng/mL (urine), 0.31 ng/mL (plasma)
For more Clinical Laboratory Methods (Complete) data for DOXORUBICIN (8 total), please visit the HSDB record page.

Storage Conditions

Commercially available doxorubicin hydrochloride lyophilized powder for injection should be stored in a dry place protected from sunlight. When stored at 15-30 °C, Adriamycin RDF or Rubex has an expiration date of 3 or 2 years, respectively, following the date of manufacture. Doxorubicin hydrochloride conventional (nonencapsulated) injection should be protected from light and refrigerated at 2-8 °C; when stored under these conditions, the injection is stable for 18 months
Solutions of doxorubicin hydrochloride should be protected from exposure to sunlight. When reconstituted as directed, solutions prepared from the single-dose or multiple-dose vial of the powder for injection can be stored for up to 7 days at room temperature and under normal room light (100 foot-candles) or for up to 15 days when refrigerated at 2-8 °C; unused portions should be discarded after these storage periods. Doxorubicin hydrochloride is unstable in solutions with a pH less than 3 or greater than 7. Acids split the glycosidic bond in doxorubicin, yielding a red-colored, water insoluble aglycone (doxorubicinone, also known as adriamycinone) and a water soluble, reducing amino sugar (daunosamine).
Commercially available doxorubicin hydrochloride liposomal for injection concentrate should be refrigerated at 2-8 °C and protected from freezing. The manufacturer states that prolonged freezing may adversely affect stability of liposomal doxorubicin hydrochloride; however, short-term freezing (less than 1 month) does not appear to affect stability of liposomal doxorubicin hydrochloride. During shipping, vials of doxorubicin hydrochloride for injection concentrate are packaged with a gel refrigerant ("blue ice") to maintain a temperature of 2-8 °C. When diluted as directed with 5% dextrose injection, solutions of liposomal doxorubicin hydrochloride are stable for 24 hours when refrigerated at 2-8 °C.
PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

There have been a number of reports in the literature that describe an increase in cardiotoxicity when doxorubicin is co-administered with paclitaxel. Two published studies report that initial administration of paclitaxel infused over 24 hours followed by doxorubicin administered over 48 hours resulted in a significant decrease in doxorubicin clearance with more profound neutropenic and stomatitis episodes than the reverse sequence of administration.
In a published study, progesterone was given intravenously to patients with advanced malignancies (ECOG PS<2) at high doses (up to 10 g over 24 hours) concomitantly with a fixed doxorubicin dose (60 mg/sq m) via bolus injection. Enhanced doxorubicin-induced neutropenia and thrombocytopenia were observed.
A study of the effects of verapamil on the acute toxicity of doxorubicin in mice revealed higher initial peak concentrations of doxorubicin in the heart with a higher incidence and severity of degenerative changes in cardiac tissue resulting in a shorter survival.
The addition of cyclosporine to doxorubicin may result in increases in AUC for both doxorubicin and doxorubicinol possibly due to a decrease in clearance of parent drug and a decrease in metabolism of doxorubicinol. Literature reports suggest that adding cyclosporine to doxorubicin results in more profound and prolonged hematologic toxicity than doxorubicin alone. Coma and/or seizures have also been described.
For more Interactions (Complete) data for DOXORUBICIN (16 total), please visit the HSDB record page.

Stability Shelf Life

Neutral aq soln are stable at room temp

Dates

Last modified: 08-15-2023

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